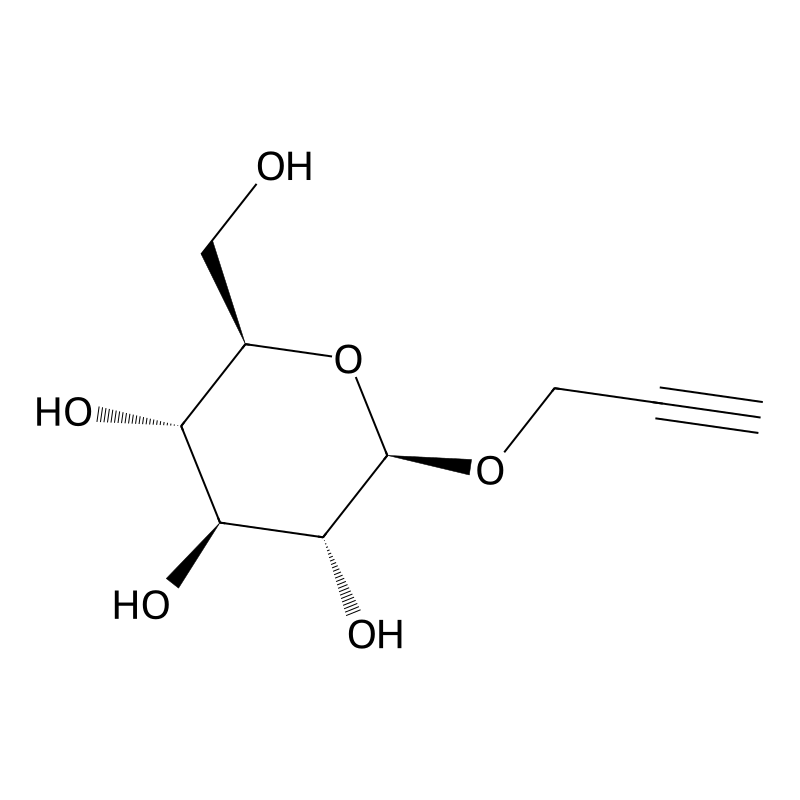

Propargyl beta-D-glucopyranoside

Content Navigation

- 1. General Information

- 2. Propargyl beta-D-glucopyranoside: A Procurement Guide to a High-Specificity Glycosylation Building Block

- 3. Procurement Alert: Why Anomer and Sugar Identity Are Not Interchangeable for Propargyl Glycosides

- 4. Quantitative Evidence for Procuring Propargyl beta-D-glucopyranoside

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Propargyl beta-D-glucopyranoside is a bifunctional chemical tool designed for applications requiring both specific biological recognition and high-efficiency covalent modification. It consists of a D-glucose core with a propargyl group attached via a beta-anomeric linkage. This structure provides a biologically relevant carbohydrate moiety recognized by specific enzymes and lectins, combined with a terminal alkyne handle for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a primary example of 'click chemistry'. [REFS-1, REFS-2] Its utility is defined by the precise stereochemistry of the glycosidic bond and the robust reactivity of the propargyl group, making it a key precursor for synthesizing complex glycoconjugates, probes, and materials. [3]

References

- [1] Varki A, Cummings RD, Esko JD, et al., editors. Essentials of Glycobiology. 4th edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press; 2022.

- [2] Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

- [3] Haddleton, D. M., et al. (2008). Copper(I)-Catalyzed Azide−Alkyne “Click” Chemistry in the Synthesis of Novel Glycopolymers. Biomacromolecules, 9(10), 2849-2858.

Substituting Propargyl beta-D-glucopyranoside with its alpha-anomer or with propargylated forms of other sugars (e.g., mannose, galactose) is a critical procurement error for biologically-focused applications. The anomeric configuration (beta vs. alpha) dictates the three-dimensional structure of the molecule, which is the basis for specific recognition by enzymes like β-glucosidases and carbohydrate-binding proteins (lectins). [REFS-1, REFS-2] An incorrect anomer will not fit the enzyme's active site, leading to a complete failure of enzymatic cleavage or binding-dependent assays. Similarly, changing the core sugar alters the stereochemistry of the hydroxyl groups, which is essential for specific molecular interactions in biological systems. [3] Procuring the precise beta-D-glucopyranoside anomer is therefore essential for experimental reproducibility and success.

References

- [1] Crout, D. H. G., & Vic, G. (1998). Glycosidases and glycosyl transferases in glycoside and oligosaccharide synthesis. Current Opinion in Chemical Biology, 2(1), 98-111.

- [2] Vasella, A., Davies, G. J., & Böhm, M. (2002). Glycosidase mechanisms. Current Opinion in Chemical Biology, 6(5), 619-629.

- [3] Gabius, H. J. (2000). Biological information transfer beyond the genetic code: the sugar code. Naturwissenschaften, 87(3), 108-121.

Exclusive Substrate Competence for β-Glucosidase-Mediated Processes

Retaining β-glucosidases, such as the widely used enzyme from almonds, operate via a mechanism that requires the specific beta-configuration at the anomeric carbon to form a covalent glucosyl-enzyme intermediate necessary for catalysis. [1] The alpha-anomer, Propargyl alpha-D-glucopyranoside, cannot be processed by these enzymes due to steric incompatibility within the active site. This results in a binary, all-or-nothing difference in reactivity. While chromogenic substrates like 4-Nitrophenyl β-D-glucopyranoside (pNP-Glc) are also cleaved, Propargyl beta-D-glucopyranoside allows for subsequent bioorthogonal tagging, a functionality pNP-Glc lacks. [2]

| Evidence Dimension | Enzymatic Cleavage by β-Glucosidase |

| Target Compound Data | Substrate is recognized and cleaved, releasing the propargyl alcohol aglycone. |

| Comparator Or Baseline | Propargyl alpha-D-glucopyranoside: Substrate is not recognized; no cleavage occurs. |

| Quantified Difference | Qualitatively infinite (Cleavage vs. No Cleavage) |

| Conditions | In vitro assay with retaining β-glucosidase (e.g., from almonds, EC 3.2.1.21). |

For applications relying on enzymatic activation, such as targeted drug release or enzyme-triggered probes, only the beta-anomer is functional, making anomer purity a critical procurement specification.

High-Efficiency Precursor for Controlled Glycopolymer Synthesis via 'Grafting-To' Click Chemistry

This compound serves as an ideal monomer for post-polymerization modification, where an azide-functionalized polymer backbone is decorated with the alkyne-bearing sugar. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction proceeds with exceptionally high yields, often exceeding 95%, under mild conditions. [1] This 'grafting-to' approach offers superior control over glycopolymer architecture compared to the direct polymerization of bulky, sugar-containing vinyl monomers, which can suffer from slow polymerization rates and steric hindrance. [2] The high efficiency of the click reaction ensures near-quantitative functionalization of the polymer backbone, leading to well-defined materials with high batch-to-batch consistency.

| Evidence Dimension | Monomer Conversion/Grafting Efficiency |

| Target Compound Data | >95% ligation efficiency via CuAAC post-polymerization modification. |

| Comparator Or Baseline | Direct polymerization of vinyl-sugar monomers: Can exhibit slow kinetics and incomplete conversion depending on monomer structure. |

| Quantified Difference | Significantly higher and more reliable final functionalization density. |

| Conditions | Cu(I)-catalyzed click reaction on an azide-functionalized polymer (e.g., poly(N,N-dimethylacrylamide-co-azidopropyl acrylamide)). |

For creating well-defined biomaterials or drug carriers, this monomer enables a reliable and high-yield manufacturing process, which is a key consideration for scalability and reproducibility.

Enables High-Fidelity Bioorthogonal Labeling in Complex Biological Systems

As a metabolic labeling agent, the propargyl group serves as a bioorthogonal chemical handle. Once incorporated into cellular glycoconjugates, it can be detected with high specificity using an azide-functionalized reporter probe (e.g., a fluorophore or biotin). The CuAAC reaction used for detection exhibits a massive rate acceleration of 10^7 to 10^8 over the uncatalyzed thermal reaction, ensuring that the ligation is rapid and occurs exclusively between the intended partners, even in the complex chemical environment of a cell lysate or living system. [REFS-1, REFS-2] This level of specificity and efficiency is critical for low-background imaging and sensitive proteomic analyses.

| Evidence Dimension | Reaction Rate Acceleration (vs. Uncatalyzed) |

| Target Compound Data | 10^7 to 10^8-fold rate increase for the Cu(I)-catalyzed click reaction. |

| Comparator Or Baseline | Uncatalyzed Huisgen 1,3-dipolar cycloaddition: Extremely slow at physiological temperatures, yielding mixtures of regioisomers. |

| Quantified Difference | Transforms a kinetically prohibited reaction into a rapid and specific bio-ligation tool. |

| Conditions | Cu(I) source (e.g., CuSO₄/sodium ascorbate), aqueous buffer, room temperature. |

This ensures that detection of metabolically incorporated sugars is highly specific and sensitive, which is essential for generating reliable data in cell imaging and proteomics experiments.

Development of β-Glucosidase-Activatable Probes and Prodrugs

This compound is the precursor of choice for creating probes or therapeutic agents that remain inert until they encounter β-glucosidase activity. The enzyme-specific cleavage of the beta-glycosidic bond releases the functional propargyl-containing payload, enabling targeted activation in specific biological environments. [1]

Controlled Synthesis of Biomimetic Glycopolymers for Lectin Interaction Studies

Researchers requiring well-defined glycopolymers with precise structures and high sugar density should use this monomer. The high efficiency of click-grafting to a polymer backbone allows for the creation of materials that mimic natural glycans for studying carbohydrate-protein interactions or developing targeted drug delivery systems. [2]

Metabolic Labeling for Visualizing and Identifying Newly Synthesized Glycoproteins

For chemical biologists aiming to track glucose incorporation into glycoconjugates, this compound serves as an effective metabolic tag. Its bioorthogonal alkyne handle allows for highly specific and sensitive detection via click chemistry, facilitating fluorescence microscopy or mass spectrometry-based analysis of glycan dynamics. [3]

References

- [1] Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Far-red to near-infrared analyte-responsive fluorescent probes based on organic nanoparticle platforms for in vivo imaging. Chemical Society Reviews, 42(2), 622-661.

- [2] Kiessling, L. L., & Grim, J. C. (2013). Glycopolymer probes of signal transduction. ACS Chemical Biology, 8(9), 1875-1886.

- [3] Laughlin, S. T., & Bertozzi, C. R. (2009). Imaging the glycome. Proceedings of the National Academy of Sciences, 106(1), 12-17.